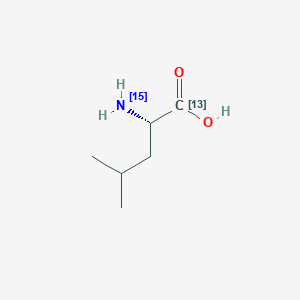
L-亮氨酸-1-13C,15N
概述
描述
L-Leucine-1-13C,15N is a stable isotope-labeled compound of the essential amino acid leucine. It is specifically labeled with carbon-13 (13C) at the first carbon position and nitrogen-15 (15N) at the amino group. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways, protein synthesis, and other biochemical processes.
科学研究应用
L-Leucine-1-13C,15N has a wide range of scientific research applications, including:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the incorporation of leucine into proteins and other biomolecules.
Medicine: Employed in clinical research to investigate metabolic disorders and protein synthesis in various diseases.
Industry: Applied in the development of new pharmaceuticals and biotechnological products
作用机制
Target of Action
L-Leucine-1-13C,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.
Biochemical Pathways
The activation of the mTOR pathway by L-Leucine affects several downstream effects. It stimulates protein synthesis by phosphorylating key regulators of mRNA translation . Additionally, it inhibits autophagy, a process that breaks down and recycles cellular components. This means that when L-Leucine levels are high, cells are in a “growth” mode .
Pharmacokinetics
The pharmacokinetics of L-Leucine-1-13C,15N would be expected to be similar to that of regular L-Leucine. After ingestion, L-Leucine is absorbed by the small intestine and transported to the liver and other tissues. It is worth noting that stable isotopes like 13C and 15N have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The activation of the mTOR pathway by L-Leucine leads to increased protein synthesis and cell growth. This can have various effects at the molecular and cellular level, depending on the specific cell type and the metabolic state of the organism .
Action Environment
The action of L-Leucine-1-13C,15N, like that of other amino acids, can be influenced by various environmental factors. These include the presence of other amino acids, the overall nutritional status of the organism, and specific conditions such as exercise or stress. For example, the effect of L-Leucine on mTOR activation and protein synthesis may be enhanced by the presence of insulin .
生化分析
Biochemical Properties
L-Leucine-1-13C,15N is involved in protein synthesis and breakdown, de- and re-amination of leucine, and the oxidative decarboxylation of its keto acid . It interacts with various enzymes and proteins, influencing their function and contributing to muscle protein metabolism .
Cellular Effects
L-Leucine-1-13C,15N influences cell function by activating the mTOR signaling pathway . This impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, L-Leucine-1-13C,15N exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its impact on the mTOR signaling pathway is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-1-13C,15N change over time. Studies have shown a decrease in protein synthesis and leucine catabolism in the forearm muscle during fasting
Metabolic Pathways
L-Leucine-1-13C,15N is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-1-13C,15N typically involves the incorporation of isotopically labeled precursors into the leucine molecule. One common method is the use of labeled ammonia (15NH3) and labeled carbon dioxide (13CO2) in the biosynthesis of leucine. The reaction conditions often require specific enzymes and cofactors to facilitate the incorporation of the isotopes into the leucine structure .
Industrial Production Methods
Industrial production of L-Leucine-1-13C,15N involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopic labels into leucine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled leucine .
化学反应分析
Types of Reactions
L-Leucine-1-13C,15N can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted leucine derivatives. These products are often used in further biochemical studies and applications .
相似化合物的比较
Similar Compounds
L-Leucine-13C6,15N: Labeled with six carbon-13 atoms and one nitrogen-15 atom.
L-Valine-13C5,15N: Another branched-chain amino acid labeled with five carbon-13 atoms and one nitrogen-15 atom.
L-Isoleucine-13C6,15N: Labeled with six carbon-13 atoms and one nitrogen-15 atom
Uniqueness
L-Leucine-1-13C,15N is unique due to its specific labeling at the first carbon and amino group, making it particularly useful for detailed studies of leucine metabolism and protein synthesis. Its specific isotopic labeling provides distinct advantages in NMR spectroscopy and metabolic tracing compared to other isotopically labeled compounds .
属性
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80134-83-4 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)
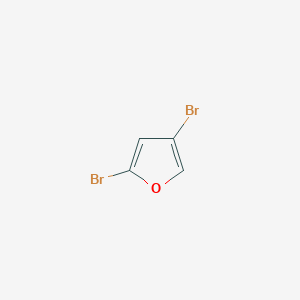
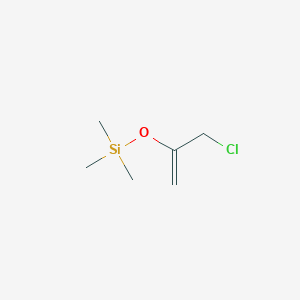


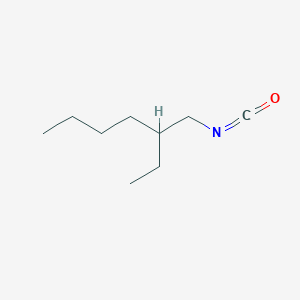


![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
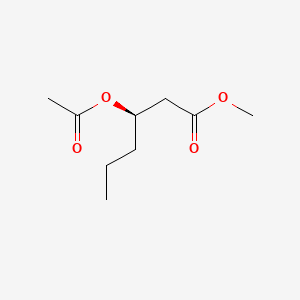

![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)
![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)
![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)
